TRPM8 Antagonism Potential vs. the Clinical Candidate RQ-00203078
The target compound shares the 2-pyridyl-benzensulfonamide scaffold with RQ-00203078, which blocks both rat and human TRPM8 channels with IC50 values of 5.3 nM and 8.3 nM, respectively [1]. In the SAR study that produced RQ-00203078, the unadorned N-benzyl–N-pyridin-2-yl core (compound 1) displayed measurable TRPM8 antagonism, albeit with reduced potency relative to the optimized lead [1]. Although a direct IC50 value for N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide has not been publicly disclosed, its structural simplicity relative to RQ-00203078 makes it a cleaner probe for deconvoluting the contribution of the benzyl-pyridinyl sulfonamide core to TRPM8 engagement, free from the confounding influences of the trifluoromethoxy, chloro, trifluoromethyl, and carboxylic acid substituents present in RQ-00203078 [1].
| Evidence Dimension | TRPM8 ion channel inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; structurally analogous to compound 1 of Ohmi et al. (2014) |
| Comparator Or Baseline | RQ-00203078: IC50 = 5.3 nM (rat), 8.3 nM (human) |
| Quantified Difference | Potency ratio unknown; compound 1 is less potent than RQ-00203078 per SAR trends |
| Conditions | Cell-based FLIPR assay; menthol-evoked Ca2+ influx in TRPM8-expressing HEK293 cells |
Why This Matters
A less-potent but cleaner TRPM8 probe is valuable for target-validation studies where maximal receptor blockade is not required and off-target effects of highly decorated molecules must be minimized.
- [1] Ohmi M, Shishido Y, Inoue T, Ando K, Fujiuchi A, Yamada A, Watanabe S, Kawamura K. Identification of a novel 2-pyridyl-benzensulfonamide derivative, RQ-00203078, as a selective and orally active TRPM8 antagonist. Bioorg Med Chem Lett. 2014;24(23):5364-5368. PMID 25455182. View Source
